3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by the presence of an imidazo[4,5-b]pyridine structure with a carboxylic acid functional group at the 7-position. Its molecular formula is and it has a molecular weight of approximately 189.59 g/mol. The compound is often encountered in the form of its hydrochloride salt, which enhances its solubility in water and biological systems .
The compound exhibits unique structural features that contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Research indicates that 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride exhibits significant biological activities. It has been studied for its potential as an anticancer agent, showing efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Additionally, it may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
The compound's mechanism of action is believed to involve modulation of specific cellular pathways associated with cancer and inflammation, although further studies are required to elucidate these mechanisms completely.
Several synthetic routes have been developed for 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride. Common methods include:
3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has several applications in medicinal chemistry:
Studies on interaction profiles have shown that 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride interacts with various biological targets. These interactions include:
Further research is necessary to map out these interactions comprehensively and understand their implications for drug design.
Several compounds share structural similarities with 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Bromine substitution enhances reactivity | |
| 2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Ethyl group increases lipophilicity | |
| 1-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Methyl substitution alters electronic properties |
The uniqueness of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride lies in its specific arrangement of nitrogen atoms within the imidazole ring and the positioning of the carboxylic acid group, which collectively influence its biological activity and potential therapeutic applications. This contrasts with other similar compounds that may possess different substituents or functional groups affecting their solubility and interaction profiles.
The hydrochloride salt of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid has the molecular formula C₇H₆ClN₃O₂, derived from the parent carboxylic acid (C₇H₅N₃O₂) through the addition of hydrochloric acid. Its molecular weight is 199.59 g/mol, calculated as follows:
The compound features a bicyclic framework where an imidazole ring is fused to a pyridine ring at the 4,5-b positions (Figure 1). Key structural elements include:
Table 1: Core Structural Attributes
As a hydrochloride salt, the compound exhibits:
Imidazopyridines gained prominence in the 1970s as analogs of purine nucleotides. Initial syntheses focused on Gould-Jacobs cyclization, where aminopyridines reacted with α,β-unsaturated ketones to form the bicyclic core .
Key advancements include: